1-(4-Chlorophenyl)-2-cyclooctylethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-cyclooctylethan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclooctyl moiety via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with cyclooctanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-cyclooctylethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-cycloheptylurea: Shares the chlorophenyl group but differs in the cycloheptyl moiety.
1-(4-Chlorophenyl)piperazine: Contains the chlorophenyl group attached to a piperazine ring.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Similar structure with a cyclopropyl group instead of a cyclooctyl group
Uniqueness: 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one is unique due to its cyclooctyl moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
113417-43-9 |
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Molecular Formula |
C16H21ClO |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-cyclooctylethanone |
InChI |
InChI=1S/C16H21ClO/c17-15-10-8-14(9-11-15)16(18)12-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7,12H2 |
InChI Key |
PJSBYUNFKIAZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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